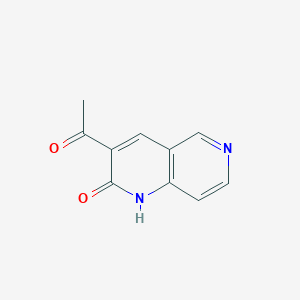

3-Acetyl-1,6-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6(13)8-4-7-5-11-3-2-9(7)12-10(8)14/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVXSMTUTDPPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CN=C2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370646 | |

| Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52816-63-4 | |

| Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridin-2(1H)-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and kinase inhibitory agents. This technical guide provides a comprehensive overview of a strategic synthesis for a key derivative, 3-Acetyl-1,6-naphthyridin-2(1H)-one. The described methodology is grounded in established chemical principles, focusing on a robust and adaptable cyclocondensation strategy. This document will delve into the mechanistic underpinnings of the synthetic route, provide a detailed experimental protocol, and present key analytical data for the characterization of the target compound.

Introduction: The Significance of the 1,6-Naphthyridin-2(1H)-one Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a "privileged scaffold" in drug discovery. Their rigid structure and ability to participate in various non-covalent interactions make them ideal candidates for targeting a diverse array of biological macromolecules. The 1,6-naphthyridin-2(1H)-one subclass, in particular, has garnered substantial interest due to the versatile chemistry of the pyridone ring and the potential for substitution at multiple positions, allowing for the fine-tuning of pharmacological properties.

The introduction of an acetyl group at the C3 position of the 1,6-naphthyridin-2(1H)-one core, yielding this compound, provides a valuable handle for further chemical modifications. This acetyl moiety can serve as a key building block for the synthesis of more complex derivatives through reactions such as aldol condensations, heterocycle formation, or conversion to other functional groups. Consequently, the efficient and reliable synthesis of this intermediate is of paramount importance for the exploration of this chemical space in drug development programs.

Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of the 1,6-naphthyridin-2(1H)-one ring system can be approached from several perspectives, with the most common strategies involving the construction of the pyridone ring onto a pre-existing pyridine or the annulation of a pyridine ring onto a pyridone precursor.[1] For the synthesis of this compound, a convergent and efficient approach involves the cyclocondensation of a suitably substituted 4-aminopyridine with a three-carbon synthon already bearing the acetyl functionality.

A plausible retrosynthetic analysis points towards 4-aminopyridine-3-carbonitrile as a readily available starting material for the pyridine core. The choice of the three-carbon component is critical for the introduction of the C3-acetyl group. Diethyl 2-acetylmalonate is an ideal candidate, as it possesses the required carbon framework and functional groups to facilitate the desired cyclization.

Proposed Reaction Mechanism

The synthesis is proposed to proceed via a multi-step, one-pot reaction sequence initiated by a nucleophilic attack of the 4-amino group of the pyridine onto one of the ester carbonyls of diethyl 2-acetylmalonate, followed by an intramolecular cyclization and subsequent aromatization.

Diagram of the Proposed Reaction Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous cyclocondensation reactions for the formation of naphthyridinone cores.[1] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents:

-

4-Aminopyridine-3-carbonitrile

-

Diethyl 2-acetylmalonate

-

Sodium metal

-

Anhydrous Ethanol

-

Dowtherm A (or other high-boiling solvent)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus (e.g., reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, column chromatography setup)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add small, freshly cut pieces of sodium metal (e.g., 1.1 equivalents) to the ethanol under a nitrogen atmosphere. The mixture will exotherm and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Initial Condensation: To the freshly prepared sodium ethoxide solution, add 4-aminopyridine-3-carbonitrile (1.0 equivalent) and stir until dissolved.

-

Addition of the Three-Carbon Synthon: Add diethyl 2-acetylmalonate (1.05 equivalents) dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

Thermal Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

High-Temperature Annulation: After the initial reflux, carefully distill off the ethanol. To the resulting residue, add a high-boiling solvent such as Dowtherm A (sufficient to ensure good stirring). Heat the mixture to a high temperature (e.g., 240-250 °C) for 1-2 hours to drive the cyclization to completion.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water with vigorous stirring. The crude product may precipitate. Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation of the product.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 52816-63-4 | |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | >300 °C (decomposes) | |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~12.5 (s, 1H, NH), 8.8 (d, 1H), 8.5 (s, 1H), 7.8 (d, 1H), 7.4 (dd, 1H), 2.6 (s, 3H, COCH₃) | Predicted, based on similar structures |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | ~195 (C=O, acetyl), 162 (C=O, lactam), 150, 148, 140, 135, 125, 120, 118, 115, 30 (CH₃) | Predicted, based on similar structures |

| Mass Spectrometry (ESI+) | m/z 189.06 [M+H]⁺ | Calculated |

Note: The NMR data provided are predicted values based on the analysis of structurally related 1,6-naphthyridin-2(1H)-one derivatives and should be confirmed by experimental data.

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is ensured by several key factors:

-

Established Reaction Precedent: The proposed cyclocondensation is a well-established method for the synthesis of pyridone and naphthyridinone ring systems.

-

In-Process Controls: The progress of the reaction can be effectively monitored by TLC, allowing for adjustments to reaction times and temperatures to optimize the yield.

-

Definitive Characterization: The final product can be unambiguously identified and its purity confirmed through a suite of standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis. Any significant deviation from the expected data would indicate the presence of impurities or the formation of an unexpected product, necessitating further investigation and purification.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of this compound, a valuable intermediate in medicinal chemistry. The proposed method, based on the cyclocondensation of 4-aminopyridine-3-carbonitrile and diethyl 2-acetylmalonate, offers a convergent and adaptable route to this important scaffold. The detailed protocol and analytical data provided herein serve as a comprehensive resource for researchers engaged in the synthesis and development of novel naphthyridinone-based therapeutic agents.

References

-

Oliveras, J. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14(11), 1109. [Link][1]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,6-Naphthyridinone Scaffold

The 1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that can bind to a variety of biological targets with high affinity.[1][2] This structural motif, composed of two fused pyridine rings, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions.[1][3] Consequently, derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The introduction of a 2-oxo functionality, creating the 1,6-naphthyridin-2(1H)-one system, further refines the electronic and steric properties of the scaffold, enhancing its potential for targeted drug design. This guide focuses specifically on the 3-acetyl derivative, a modification poised to influence the molecule's reactivity and biological interactions significantly.

Physicochemical Characteristics of 3-Acetyl-1,6-naphthyridin-2(1H)-one

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its behavior in various experimental settings, from reaction conditions to biological assays.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 52816-63-4 | [5][6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [6] |

| Molecular Weight | 188.18 g/mol | [6] |

| Appearance | Off-White solid | [2] |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for designing experimental conditions, predicting compound behavior, and ensuring safe handling.

| Property | Value | Remarks | Source |

| Melting Point | >300°C (decomposition) | The high melting point suggests a stable crystalline lattice with strong intermolecular forces. Decomposition at this temperature indicates thermal instability. | [1] |

| Boiling Point | 482.3 ± 45.0 °C | This is a predicted value and should be treated as an estimate. Experimental determination is challenging due to the high melting point and decomposition. | [1] |

| Density | 1.301 ± 0.06 g/cm³ | This is a predicted value. | [1] |

| Solubility | Slightly soluble in aqueous acid | The basic nitrogen atoms in the pyridine rings can be protonated in acidic conditions, increasing solubility in aqueous media. Solubility in organic solvents is likely to vary depending on polarity. | [1] |

| Storage | Room Temperature, sealed in dry conditions | Standard storage conditions for a stable solid. Sealing is important to prevent hydration. | [7] |

Synthesis of this compound: A Proposed Experimental Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach involves the cyclization of a suitably functionalized pyridine precursor. The formation of the pyridone ring can be achieved by condensing a 4-aminonicotinoyl derivative with a three-carbon building block.

Diagram 2: Retrosynthetic Pathway

Caption: Retrosynthesis of the target molecule.

Proposed Synthesis Workflow

This proposed synthesis involves a two-step process starting from 4-aminonicotinic acid.

Diagram 3: Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-methoxy-N-methyl-4-aminonicotinamide (Weinreb Amide)

-

Reaction Setup: To a solution of 4-aminonicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents).

-

Base Addition: Cool the mixture to 0°C and add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3 equivalents), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the Weinreb amide.

-

Causality: The use of a Weinreb amide is a strategic choice to prevent over-addition of the nucleophile in the subsequent step, allowing for the controlled formation of the ketone.

Step 2: Synthesis of this compound

-

Anion Formation: In a separate flask under an inert atmosphere, dissolve ethyl acetoacetate (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool to -78°C and add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise to generate the dianion.

-

Addition of Weinreb Amide: To the solution of the dianion, add a solution of the Weinreb amide from Step 1 (1 equivalent) in anhydrous THF dropwise at -78°C.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours to facilitate cyclization. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.

Spectroscopic and Analytical Characterization (Anticipated Data)

While specific experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the pyridone ring. The chemical shifts (δ) would likely be in the range of 7.0-9.0 ppm for the aromatic protons, around 2.5 ppm for the acetyl protons, and potentially downfield for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetyl and pyridone groups (in the range of 160-200 ppm), signals for the aromatic carbons, and a signal for the acetyl methyl carbon (around 25-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present:

-

A strong C=O stretching vibration for the ketone in the acetyl group (around 1680-1700 cm⁻¹).

-

A strong C=O stretching vibration for the amide in the pyridone ring (around 1650-1670 cm⁻¹).

-

N-H stretching vibrations (around 3100-3300 cm⁻¹).

-

C-H stretching vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₈N₂O₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙). The fragmentation pattern would likely involve the loss of the acetyl group.

Applications in Drug Discovery and Development

The 1,6-naphthyridin-2(1H)-one scaffold is a cornerstone in the development of various therapeutic agents.[11][12] The addition of a 3-acetyl group provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This functional group can act as a handle for the introduction of diverse substituents, potentially leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been investigated as:

-

FGFR4 Inhibitors: For the treatment of hepatocellular carcinoma.[12]

-

c-Met Kinase Inhibitors: Targeting a key receptor in cancer progression.[13]

-

Antitumor Agents: Showing broad applicability in oncology.[14]

The 3-acetyl group can also participate in hydrogen bonding interactions with biological targets, potentially influencing binding affinity and selectivity.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with significant potential for further investigation in medicinal chemistry and materials science. While a comprehensive set of experimental data is not yet fully available in the public domain, this guide provides a solid foundation of its known chemical properties and a scientifically sound basis for its synthesis and characterization. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activities. The versatility of the 3-acetyl group as a synthetic handle opens up a vast chemical space for the development of novel derivatives with tailored therapeutic profiles.

References

Sources

- 1. This compound | 52816-63-4 [m.chemicalbook.com]

- 2. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]

- 4. Naphthyridinone | C25H18Cl3N3O3 | CID 11386747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-acetyl-1?6-naphthyridin-2(1H)-one – Biotuva Life Sciences [biotuva.com]

- 6. This compound [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS 52816-63-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,6-Naphthyridinone Scaffold

The 1,6-naphthyridin-2(1H)-one core is a recognized "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, composed of two fused pyridine rings, serves as a versatile framework for the development of a wide array of biologically active molecules. The inherent structural features of the naphthyridinone ring system allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological target specificity. With over 17,000 compounds reported, a significant portion of which are documented in patent literature, the 1,6-naphthyridin-2(1H)-one family has demonstrated considerable potential in the pursuit of novel therapeutics.[1][2][3][4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as potent and selective inhibitors of key cellular kinases such as mTOR and FGFR4, and as potential modulators of monoamine oxidase (MAO).[5][6] The strategic introduction of various functional groups at different positions on the naphthyridinone ring is a critical aspect of designing next-generation therapeutic agents.

This technical guide focuses on a specific, yet important, member of this family: 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS 52816-63-4) . The presence of the acetyl group at the C3 position introduces a key pharmacophoric element and a potential handle for further chemical modifications, making it a compound of significant interest for researchers in drug discovery and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a definitive spectroscopic profile are fundamental for the unambiguous identification and quality control of this compound.

General Properties

| Property | Value | Source |

| CAS Number | 52816-63-4 | [2][3][7][8] |

| Molecular Formula | C₁₀H₈N₂O₂ | [9] |

| Molecular Weight | 188.18 g/mol | [9] |

| Appearance | Off-White Solid | [7] |

| Melting Point | >300°C (decomposes) | [8] |

| Purity | Typically ≥95% | [7][9] |

| Storage | Store at 0-8°C | [7] |

Spectroscopic Data: The Fingerprint of a Molecule

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthyridinone core and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the bicyclic ring system. The methyl protons of the acetyl group would likely appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one from the acetyl group and one from the lactam ring), the aromatic carbons of the naphthyridinone core, and the methyl carbon of the acetyl group.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands would include:

-

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.

-

C=O stretching: Strong absorption bands around 1650-1700 cm⁻¹ for the carbonyl groups of the lactam and the acetyl moiety.

-

C=C and C=N stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic rings.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of 188.18.

Synthesis of the 1,6-Naphthyridin-2(1H)-one Scaffold: A Strategic Overview

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be approached through two primary strategies: construction from a pre-formed pyridine or from a pre-formed pyridone.[1][3] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis from a Pre-formed Pyridine

This approach typically involves the use of a substituted 4-aminopyridine or a 4-chloropyridine as the starting material. For instance, a 4-aminonicotinaldehyde can be condensed with a suitable active methylene compound, such as malonamide, in the presence of a base to construct the pyridone ring of the naphthyridinone system.[3][4]

Synthesis from a Pre-formed Pyridone

An alternative and widely used strategy involves the cyclization of a suitably functionalized 2-pyridone derivative. A notable example is the synthesis of 1,6-naphthyridin-2(1H)-ones from 5-acyl(aroyl)-6-methyl-2(1H)-pyridinones. This method involves the reaction of the pyridinone with a reagent like Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to introduce a dimethylaminoethenyl group, which then undergoes cyclization with ammonium acetate to form the second pyridine ring of the naphthyridinone.[10]

Diagram of a General Synthetic Approach from a Pre-formed Pyridone:

Caption: General synthetic scheme for 1,6-naphthyridin-2(1H)-ones.

Proposed Synthetic Protocol for this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single source, a plausible synthetic route can be devised based on the established chemistry of 1,6-naphthyridinone synthesis. The following protocol is a proposed, logical pathway that researchers can use as a starting point for their own investigations.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted pyridine precursor. A key disconnection would be the bond between N1 and C8a, and the C4-C4a bond, leading back to a 4-aminopyridine derivative.

Diagram of Retrosynthetic Analysis:

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on the general principles of naphthyridinone synthesis and requires experimental validation and optimization.

Step 1: Synthesis of 4-Aminopyridine-3-carbaldehyde (if not commercially available)

This can be prepared from 4-chloropyridine-3-carbonitrile via reduction and subsequent hydrolysis, or other established methods.

Step 2: Condensation and Cyclization to form this compound

-

To a solution of 4-aminopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) or by column chromatography on silica gel to afford the desired this compound.

Self-Validation and Characterization:

The identity and purity of the synthesized product must be rigorously confirmed by the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹³C NMR, IR, and MS). The experimental data should be compared with the expected values.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader family of 1,6-naphthyridin-2(1H)-ones has shown significant promise in various therapeutic areas. The biological activity of these compounds is highly dependent on the substitution pattern around the core scaffold.[4]

Kinase Inhibition

Derivatives of the 1,6-naphthyridinone scaffold have been developed as potent inhibitors of several protein kinases that are implicated in cancer.

-

mTOR Inhibition: Certain benzo[h][1][6]naphthyridin-2(1H)-one derivatives have been identified as highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[5]

-

FGFR4 Inhibition: Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[6]

-

c-Met Inhibition: The 1,6-naphthyridine motif has been utilized to develop inhibitors of the c-Met kinase, another important target in oncology.

Diagram of a Simplified Kinase Inhibition Pathway:

Caption: Potential mechanism of action via kinase inhibition.

Other Potential Applications

The 1,6-naphthyridinone scaffold has also been explored for other biological activities, including:

-

Monoamine Oxidase (MAO) Inhibition: Some benzo[b][1][6]naphthyridine derivatives have been investigated as potential inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[6]

-

Antimicrobial Activity: Naphthyridine derivatives, in general, have a long history of use as antibacterial agents, with nalidixic acid being a notable example.

The acetyl group at the C3 position of this compound could play a crucial role in binding to the active site of various biological targets and warrants further investigation to elucidate its specific biological profile.

Future Directions and Research Opportunities

This compound represents a valuable starting point for further research and development. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with a complete set of experimental spectroscopic data, is essential.

-

Biological Screening: A comprehensive biological screening of this compound against a panel of relevant targets, particularly protein kinases and other enzymes, is warranted to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The acetyl group can serve as a scaffold for further chemical modifications to explore the SAR and optimize potency and selectivity for a specific biological target.

Conclusion

This compound is a promising, yet underexplored, member of the medicinally important 1,6-naphthyridinone family. Its synthesis is achievable through established chemical principles, and its structure suggests the potential for interesting biological activity. This technical guide provides a comprehensive overview of the current knowledge and a roadmap for future research, empowering scientists to unlock the full therapeutic potential of this intriguing molecule.

References

- Singh, B., & Lesher, G. Y. (1990). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 27(7), 2085–2091.

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

- Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Zielińska-Pisklak, M., & Stolarczyk, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4593.

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (1990). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Retrieved from [Link]

-

National Institutes of Health. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

PubMed. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

R Discovery. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from [Link]

-

PubMed Central. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 3-Acetyl-1,6-naphthyridin-2(1H)-one: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Spectroscopic Analysis of 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS 52816-63-4)

Preamble: On the Nature of Spectroscopic Data for Novel Heterocycles

In the landscape of drug discovery and materials science, the 1,6-naphthyridin-2(1H)-one scaffold is a recognized privileged structure, with thousands of derivatives explored for various biomedical applications.[1][2][3][4] The specific derivative, this compound, represents a key building block for further chemical elaboration. While this compound is commercially available from suppliers such as INDOFINE Chemical Company and BLDpharm,[5][6] a comprehensive, publicly available repository of its experimental spectroscopic data is notably absent from the peer-reviewed literature.

This guide is therefore constructed from a position of deep field expertise, providing a robust, predictive analysis of the expected spectroscopic data for this compound. The interpretations and predicted values herein are derived from foundational spectroscopic principles and anchored by comparative analysis of closely related, well-characterized naphthyridine and pyridone derivatives found in the literature.[7][8] This document serves as both a predictive reference for researchers working with this molecule and a methodological framework for its empirical characterization.

Molecular Structure and Physicochemical Properties

This compound is an off-white solid with a high melting point, reported to be above 300°C with decomposition, a characteristic common to planar, hydrogen-bonded heterocyclic systems.[9][10] Its core structure consists of a fused bicyclic 1,6-naphthyridine system, featuring a pyridone ring fused to a pyridine ring. An acetyl group at the C3 position is a key feature for both its chemical reactivity and its spectroscopic signature.

-

Molecular Formula: C₁₀H₈N₂O₂[9]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a compound like this compound, which has limited solubility in chloroform, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the logical choice for analysis.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to reveal five signals in the aromatic/vinylic region, one broad signal for the N-H proton, and a sharp singlet for the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms within the heterocyclic system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~12.0 - 12.5 | Broad Singlet (br s) | - | The lactam N-H proton is acidic and engages in hydrogen bonding, leading to significant deshielding and peak broadening. |

| H8 | ~8.8 - 9.0 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | H8 is ortho to the pyridine nitrogen (N6) and part of a pyridine-like system, causing it to be the most downfield aromatic proton. |

| H4 | ~8.5 - 8.7 | Singlet (s) | - | As a vinylic proton adjacent to the C3-acetyl substituent and part of the electron-deficient pyridone ring, it appears as a sharp singlet at a downfield chemical shift. |

| H5 | ~8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | H5 is coupled to both H7 (ortho) and H8 (meta). |

| H7 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | H7 is coupled to both H5 (ortho) and H8 (ortho). Its chemical shift is more upfield compared to other ring protons due to its relative position away from strong withdrawing groups. |

| C10-H₃ | ~2.6 - 2.8 | Singlet (s) | - | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and appear as a characteristic sharp singlet. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C9 (Acetyl C=O) | ~195 - 198 | The acetyl carbonyl carbon is characteristically found in this downfield region. |

| C2 (Lactam C=O) | ~160 - 163 | The lactam carbonyl carbon is shielded relative to a ketone due to resonance with the adjacent nitrogen atom. |

| C8 | ~152 - 155 | This carbon is adjacent to the pyridine nitrogen (N6) and is significantly deshielded. |

| C4a | ~148 - 151 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen. |

| C4 | ~145 - 148 | The vinylic carbon C4 is highly deshielded due to its position in the electron-poor pyridone ring and conjugation with the acetyl group. |

| C7 | ~138 - 141 | Aromatic CH carbon in the pyridine ring. |

| C8a | ~122 - 125 | Quaternary carbon at the ring junction, influenced by the lactam functionality. |

| C5 | ~120 - 123 | Aromatic CH carbon in the pyridine ring. |

| C3 | ~118 - 121 | The C3 carbon is substituted with the acetyl group; its chemical shift is influenced by both the adjacent carbonyls. |

| C10 (Acetyl CH₃) | ~28 - 31 | The aliphatic methyl carbon of the acetyl group appears in the expected upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The analysis relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance and Rationale |

| 3200 - 3000 (Broad) | N-H Stretch | Lactam Amide | A broad absorption is expected due to intermolecular hydrogen bonding of the N-H group in the solid state. |

| 3100 - 3000 (Sharp) | C-H Stretch | Aromatic/Vinylic | These absorptions correspond to the C-H bonds on the naphthyridine ring system. |

| ~1680 - 1700 | C=O Stretch | Acetyl Ketone | A strong, sharp peak characteristic of a conjugated ketone. This is expected to be the most intense carbonyl absorption. |

| ~1650 - 1670 | C=O Stretch | Lactam Amide I Band | The C=O stretch of the cyclic amide (lactam) appears at a slightly lower frequency than the ketone due to resonance. |

| ~1600 - 1450 | C=C & C=N Stretches | Aromatic Ring | Multiple sharp bands in this region are characteristic of the vibrations within the fused aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

-

Predicted Molecular Ion (M⁺•): m/z = 188.0586 (for C₁₀H₈N₂O₂)

-

Rationale: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecular formula, confirming the elemental composition.

Predicted Fragmentation Pathway: The primary and most logical fragmentation pathway under EI conditions would involve the cleavage of the bond between the acetyl group and the naphthyridine ring, which is an alpha-cleavage relative to the acetyl carbonyl.

-

Loss of Acetyl Radical: A prominent fragment would be observed from the loss of the acetyl group (•COCH₃, 43 Da).

-

[M - 43]⁺ = C₈H₅N₂O⁺, m/z = 145

-

-

Loss of Ketene: An alternative fragmentation could involve a McLafferty-type rearrangement if sterically plausible, or simple loss of ketene (CH₂=C=O, 42 Da), though less likely.

-

Ring Fragmentation: Subsequent fragmentation of the stable naphthyridinone ring system would require higher energy and result in more complex fragmentation patterns.

Caption: A typical experimental workflow for full spectroscopic characterization.

Experimental Protocols (Methodology)

To empirically validate the predicted data, the following standard operating procedures should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape using the DMSO-d₆ solvent lock.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

2D NMR (for confirmation):

-

COSY: Run a gradient-selected COSY experiment to establish ¹H-¹H coupling correlations (e.g., between H5, H7, and H8).

-

HSQC: Run a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom. This is crucial for unambiguous assignment of both ¹H and ¹³C spectra.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

IR Spectroscopy Protocol (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. A background spectrum of an empty sample holder should be collected and automatically subtracted.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (<5 ppm). Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive framework for understanding the spectroscopic characteristics of this compound. By combining foundational principles with data from analogous structures, we have established a reliable set of expected spectral data that can guide researchers in the empirical confirmation of this compound's identity and purity. The detailed methodologies provided serve as a robust starting point for any laboratory aiming to perform a full structural characterization. The true value of this guide lies not just in the predicted data, but in the causal reasoning that underpins it, empowering scientists to interpret their own experimental results with confidence.

References

-

INDOFINE Chemical Company, Inc. This compound. [Link]

-

Tetrahedron. 3-Acetyl-1,6-naphthyridin-2-(1h)-one. [Link]

- Singh, B., & Lesher, G. Y. (1990). A facile and novel synthesis of 1,6‐naphthyridin‐2(1H)‐ones. Journal of Heterocyclic Chemistry, 27(7), 2085–2091.

-

MySkinRecipes. This compound. [Link]

-

Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel), 14(10), 1029. [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][12]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

-

Chen, Y., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][5][12]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895.

-

ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5735-5747. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Penchev, P. N., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4983. [Link]

-

Supplementary Information. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]

-

Yermolayev, V., et al. (2023). Synthesis of Novel Benzo[b][5][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1668. [Link]

-

Lamberth, C., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 687. [Link]

- Al-Said, M. S., et al. (2020). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. Preprints.org.

-

PubMed. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. [Link]

-

ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

- 1. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 52816-63-4|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound | 52816-63-4 [m.chemicalbook.com]

- 11. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]

- 12. CAS RN 52816-63-4 | Fisher Scientific [fishersci.fi]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Acetyl-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For researchers in drug discovery and development, a thorough understanding of a molecule's NMR spectrum is fundamental to confirming its identity, purity, and conformational properties. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 3-Acetyl-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest within the broader class of naphthyridinones, which are recognized as privileged structures in medicinal chemistry.[1][2] This document will not only present the spectral data but also delve into the rationale behind the observed chemical shifts and coupling patterns, providing a practical framework for the spectroscopic analysis of related compounds.

The 1,6-naphthyridin-2(1H)-one core is a significant scaffold in the development of therapeutic agents.[1][2] The addition of an acetyl group at the C3 position introduces specific electronic and steric features that are reflected in its NMR spectra. A comprehensive analysis of these spectra is crucial for any research involving this molecule.

Molecular Structure and NMR-Active Nuclei

To understand the NMR spectra of this compound, it is essential to first consider its molecular structure and identify the protons and carbons that will give rise to NMR signals.

Figure 1. Structure of this compound with atom numbering.

The molecule possesses a rigid bicyclic core with several distinct proton and carbon environments. The key structural features influencing the NMR spectra are:

-

The electron-withdrawing nature of the two nitrogen atoms and the carbonyl groups.

-

The aromatic character of the pyridine ring.

-

The presence of a lactam functionality.

-

The acetyl substituent at a position alpha to a carbonyl group and on a double bond.

Experimental Protocol: Acquiring High-Quality NMR Data

The reliability of NMR data is fundamentally dependent on a robust experimental protocol. The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocycles due to its high solubilizing power and its ability to reveal N-H protons through hydrogen bonding. Chloroform-d (CDCl₃) is another option, though N-H and other exchangeable protons may be broadened or not observed.[3]

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] However, for aqueous-based solvents, a water-soluble standard like DSS or TSP may be used.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Instrument and Measurement

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for adequate signal dispersion.[3]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3]

-

The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm for ¹H).

-

-

¹³C NMR Acquisition:

-

A larger number of scans will be necessary to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

-

Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.

-

The spectral width should cover the expected range (typically 0-220 ppm for ¹³C).[4]

-

-

Data Processing: The raw data (Free Induction Decay - FID) should be processed with Fourier transformation, phase correction, and baseline correction to yield the final spectrum.[3]

Figure 2. Experimental workflow for NMR data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The predicted chemical shifts are influenced by inductive effects, resonance, and magnetic anisotropy.

| Proton | Predicted δ (ppm) | Multiplicity | Justification |

| N1-H | 11.0 - 12.0 | Broad Singlet | Lactam N-H protons are typically deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |

| H4 | 8.0 - 8.5 | Singlet | This proton is on a double bond and is deshielded by the adjacent C2 carbonyl group and the aromatic system. |

| H5 | 8.8 - 9.2 | Doublet | Located on the pyridine ring, this proton is significantly deshielded by the adjacent ring nitrogen (N6). |

| H7 | 7.5 - 7.8 | Doublet | Part of the pyridine ring system, its chemical shift is in the typical aromatic region.[5] |

| H8 | 8.5 - 8.8 | Doublet of Doublets | Also on the pyridine ring, it will be influenced by both H5 and H7. |

| C10-H₃ | 2.5 - 2.8 | Singlet | Protons of a methyl ketone generally appear in this region.[6] The electron-withdrawing nature of the carbonyl group causes this downfield shift. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single peak in the proton-decoupled spectrum.

| Carbon | Predicted δ (ppm) | Justification |

| C2 | 160 - 165 | Carbonyl carbon of the lactam. Amide carbonyls are typically found in this region.[7][8] |

| C3 | 125 - 130 | Attached to the acetyl group and part of a double bond. |

| C4 | 140 - 145 | Vinylic carbon deshielded by the adjacent nitrogen and the ring system. |

| C4a | 145 - 150 | Bridgehead carbon part of both rings and adjacent to a nitrogen atom. |

| C5 | 150 - 155 | Aromatic carbon adjacent to the N6 nitrogen, leading to significant deshielding. |

| C7 | 120 - 125 | Aromatic carbon in a typical region for a pyridine ring. |

| C8 | 135 - 140 | Aromatic carbon with a chemical shift influenced by the adjacent ring fusion. |

| C8a | 115 - 120 | Bridgehead carbon with a lower chemical shift due to its position relative to the heteroatoms. |

| C9 | 195 - 200 | Ketone carbonyl carbon, which is characteristically found at a very downfield chemical shift.[4][9] |

| C10 | 25 - 30 | Methyl carbon of the acetyl group. |

Mechanistic Insights from NMR Data

The predicted chemical shifts are not arbitrary; they are governed by the electronic environment of each nucleus.

-

Deshielding by Heteroatoms and Carbonyls: The electronegative nitrogen atoms in the 1,6-naphthyridinone core and the oxygen atoms of the carbonyl groups withdraw electron density from adjacent protons and carbons. This "deshielding" effect causes their signals to appear at a lower field (higher ppm values).[10] This is particularly evident for H5, which is immediately adjacent to N6.

-

Aromatic Ring Currents: The protons on the pyridine ring (H5, H7, and H8) are further deshielded by the magnetic field induced by the circulation of π-electrons in the aromatic system.[5]

-

Substituent Effects: The acetyl group at C3 has a strong electron-withdrawing effect, which influences the chemical shifts of nearby nuclei, such as H4. An increase in electron withdrawal by substituents generally leads to higher chemical shifts.[11]

Figure 3. Relationship between molecular structure, electronic effects, and NMR chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy, allows for the unambiguous assignment of all proton and carbon signals. This guide provides a comprehensive framework for researchers working with this molecule, from sample preparation and data acquisition to spectral interpretation. The insights gained from NMR analysis are crucial for confirming the successful synthesis of the target compound and for understanding its electronic and structural properties, which are vital in the context of drug discovery and development.

References

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

RSC Publishing. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. [Link]

-

Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

-

ResearchGate. 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Taylor & Francis Online. 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments: Journal of Carbohydrate Chemistry: Vol 1, No 3. [Link]

-

ResearchGate. 1 H and 13 C NMR assignments for compounds 1, 2 and 3. [Link]

-

Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]

-

ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

CORE. Molecular Recognition Studies on Naphthyridine Derivatives. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

PubMed. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. scribd.com [scribd.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Mass spectrometry of 3-Acetyl-1,6-naphthyridin-2(1H)-one

An In-Depth Technical Guide to the Mass Spectrometry of 3-Acetyl-1,6-naphthyridin-2(1H)-one

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as an indispensable tool, offering unparalleled sensitivity and structural insight. This guide is dedicated to the analytical challenge presented by this compound, a member of the promising naphthyridinone class of heterocyclic compounds.[1][2] As researchers increasingly explore such scaffolds for therapeutic potential, a deep understanding of their analytical behavior becomes critical.

This document moves beyond a simple recitation of methods. It is structured from the perspective of an experienced application scientist, aiming to elucidate not just the what but the why behind each experimental decision. We will explore the causal links between the molecule's inherent chemical properties and the optimal mass spectrometric strategies for its analysis. The protocols herein are designed as self-validating systems, ensuring that the data generated is both accurate and reliable, a cornerstone of scientific integrity.

Molecular Profile and Analytical Considerations

Before any analysis, a thorough understanding of the target molecule is essential. This compound is a rigid, planar N-heterocyclic compound featuring both a lactam (the -one suffix) and a ketone (the acetyl group) functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52816-63-4 | [3][][5][6][7][8] |

| Molecular Formula | C₁₀H₈N₂O₂ | [][7][8] |

| Molecular Weight | 188.185 g/mol | [5][7][8] |

| IUPAC Name | 3-acetyl-1H-1,6-naphthyridin-2-one | [] |

The key structural features influencing its mass spectrometric behavior are:

-

Basic Nitrogen Atoms: The pyridine-like nitrogen in the 1,6-naphthyridine core is a primary site for protonation, making the molecule highly suitable for positive-mode ionization.

-

Carbonyl Groups: The presence of two carbonyl groups (acetyl and lactam) provides potential sites for fragmentation initiation.

-

Aromatic System: The fused aromatic rings lend stability to the molecular ion, yet specific cleavages can be predictably induced.

Strategic Selection of Ionization Techniques

The first critical step in any mass spectrometry workflow is converting the neutral analyte into a gas-phase ion.[9][10] The choice of ionization method is dictated by the analyte's properties and the desired analytical outcome—be it simple molecular weight confirmation or detailed structural elucidation through fragmentation.[9][11]

Primary Recommendation: Electrospray Ionization (ESI)

For a molecule like this compound, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft" ionization technique that excels with polar to moderately polar analytes that are soluble in common liquid chromatography (LC) solvents.[11][12][13]

-

Causality: The molecule's nitrogen atoms are readily protonated in the acidic mobile phases typically used in reversed-phase LC (e.g., water/acetonitrile with 0.1% formic acid). This process efficiently generates a stable, protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This makes ESI ideal for accurate molecular weight determination and as the starting point for tandem mass spectrometry (MS/MS).[14][15]

Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)

Should the analyte exhibit limited solubility in typical ESI solvents or show poor ESI response, Atmospheric Pressure Chemical Ionization (APCI) serves as a robust alternative.[10][13]

-

Causality: APCI is well-suited for less polar, thermally stable molecules. It ionizes the sample after it has been vaporized in a heated nebulizer.[13] While still considered a relatively soft technique, it can sometimes impart more energy than ESI, potentially leading to slightly more fragmentation within the source.

Visualization: Ionization Method Selection Workflow

The decision process for selecting the appropriate ionization technique can be visualized as follows:

Caption: Decision workflow for ionization technique selection.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is essential for structural confirmation and elucidation.[14][15] In this process, the protonated molecular ion ([M+H]⁺ at m/z 189.06) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

Based on established fragmentation rules for N-heterocycles and ketones, we can predict a logical fragmentation pathway for this compound.[16][17][18]

Table 2: Predicted Key Ions for this compound

| Ion Description | Proposed Structure / Loss | Calculated m/z (Monoisotopic) |

| Precursor Ion [M+H]⁺ | C₁₀H₉N₂O₂⁺ | 189.0658 |

| Fragment 1 | Loss of ketene (CH₂=C=O) | 147.0553 |

| Fragment 2 | Loss of methyl radical (•CH₃) | 174.0423 |

| Fragment 3 (from Frag 1) | Loss of carbon monoxide (CO) | 119.0600 |

| Fragment 4 (from Frag 3) | Loss of hydrogen cyanide (HCN) | 92.0491 |

Proposed Fragmentation Mechanism

-

Initial Protonation: The molecule is protonated, likely on the N6 nitrogen, to form the precursor ion at m/z 189.07 .

-

Primary Fragmentation (Pathway A): The most facile fragmentation is often the neutral loss of ketene (42.01 Da) from the acetyl group. This is a common pathway for N- and O-acetylated compounds and results in a stable ion at m/z 147.06 .[19]

-

Secondary Fragmentation: The m/z 147 ion can subsequently lose a molecule of carbon monoxide (28.00 Da) from the lactam ring, a characteristic fragmentation of pyridinones and related heterocycles, yielding an ion at m/z 119.06 .[18][20]

-

Further Fragmentation: This can be followed by the loss of hydrogen cyanide (27.01 Da) from the pyridine ring structure, producing a fragment at m/z 92.05 .

Visualization: Proposed Fragmentation Pathway

Caption: Predicted major fragmentation pathway for [M+H]⁺.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, field-proven starting protocol. Note: All parameters require empirical optimization for the specific instrument and application (e.g., quantification vs. identification).

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of DMSO or methanol. Sonicate if necessary.

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in 50:50 acetonitrile:water. This will be the primary solution for infusion and method development.

-

LC-MS Sample: Further dilute the working solution to a final concentration of 10-100 ng/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).

Liquid Chromatography (LC) Method

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: 5% to 95% B

-

5.0 - 6.0 min: 95% B

-

6.1 - 8.0 min: 5% B (re-equilibration)

-

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometer (MS) Parameters (Q-TOF or QqQ)

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 400 °C.

-

Nebulizer Gas (N₂): 4 Bar.

-

Drying Gas (N₂): 10 L/min.

-

MS1 Scan Range: m/z 50 - 400.

-

MS/MS Settings:

-

Precursor Ion: m/z 189.07.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile. Start with ~20 eV for initial optimization.

-

Visualization: LC-MS/MS Experimental Workflow

Caption: High-level workflow for LC-MS/MS analysis.

Applications in Research and Drug Development

A validated mass spectrometry method for this compound is a critical asset in several stages of pharmaceutical development.

-

Structural Verification: Confirms the identity and purity of newly synthesized batches, ensuring that the correct molecule is advancing through screening cascades.

-

Drug Metabolism and Pharmacokinetics (DMPK): The fragmentation data provides the basis for identifying metabolites.[21] For instance, hydroxylation of the ring would result in a precursor ion mass shift of +16 Da, but the core fragments identified here would likely remain, aiding in structural assignment.

-

Quantitative Bioanalysis: By selecting a specific fragmentation transition (e.g., m/z 189.07 → 147.06), a highly sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay can be developed on a triple quadrupole instrument to quantify the drug in biological matrices like plasma or tissue.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a logical, structure-driven methodology. Electrospray ionization in positive mode provides a robust means of generating the protonated molecular ion. Subsequent tandem mass spectrometry experiments, guided by an understanding of fundamental fragmentation mechanisms for ketones and N-heterocycles, yield a rich structural fingerprint. This guide provides the foundational knowledge and actionable protocols for researchers to confidently characterize this molecule, enabling its effective use in drug discovery and related scientific endeavors.

References

-

Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015). PubMed. Available at: [Link]

-

Tandem MS spectra of the oxidized species (ketone and gem-diol,...). ResearchGate. Available at: [Link]

-

3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron. Tetrahedron. Available at: [Link]

-

Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]

-

Tandem mass spectrometry. Wikipedia. Available at: [Link]

-

Mass Spectra of Ketones. ACS Publications. Available at: [Link]

-

Ionization Techniques. (2023). Chemistry LibreTexts. Available at: [Link]

-

Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]

-

This compound. INDOFINE Chemical Company, Inc.. Available at: [Link]

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. Available at: [Link]

-

Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

-

Tandem Mass Spectrometry (MS/MS). (2023). National High Magnetic Field Laboratory. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. NIH National Center for Biotechnology Information. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolopyrimidines. ResearchGate. Available at: [Link]

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

-

Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). ResearchGate. Available at: [Link]

-

Mass spectrometry imaging: new eyes on natural products for drug research and development. NIH National Center for Biotechnology Information. Available at: [Link]

-

The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. PubMed. Available at: [Link]

-

Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. (2019). PubMed. Available at: [Link]

-

(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]

-

A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 5. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]

- 6. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 52816-63-4|this compound|BLD Pharm [bldpharm.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. as.uky.edu [as.uky.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. pharmafocuseurope.com [pharmafocuseurope.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. asianpubs.org [asianpubs.org]